molecular formula C13H15NO B8791454 (1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile CAS No. 38289-22-4

(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile

Cat. No.: B8791454
CAS No.: 38289-22-4
M. Wt: 201.26 g/mol
InChI Key: FJDFZHPXHLERAM-UHFFFAOYSA-N
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Description

(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile is an organic compound with the molecular formula C13H15NO It is characterized by a cyclohexane ring substituted with a phenyl group, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile typically involves the reaction of cyclohexanone with benzyl cyanide in the presence of a base, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-oxo-1-phenylcyclohexane-1-carbonitrile or 4-carboxy-1-phenylcyclohexane-1-carbonitrile.

    Reduction: Formation of 4-hydroxy-1-phenylcyclohexane-1-amine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1-phenylcyclohexane-1-carboxylic acid
  • 4-Hydroxy-1-phenylcyclohexane-1-amine
  • 4-Oxo-1-phenylcyclohexane-1-carbonitrile

Uniqueness

(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

38289-22-4

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-hydroxy-1-phenylcyclohexane-1-carbonitrile

InChI

InChI=1S/C13H15NO/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5,12,15H,6-9H2

InChI Key

FJDFZHPXHLERAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)(C#N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

to an ice and methanol cooled solution of 4 g. (0.0205 M) of 4-cyano-4-phenylcyclohexanone (a) (prepared as in J. Chem. Soc. 1959, 1446) in 150 ml. of tetrahydrofuran, a suspension of 1 g. of sodium borohydride in 50 ml. of tetrahydrofuran is added in 5 ml. portions in in the course of about 10 minutes. The mixture is stirred for about 30 minutes and allowed to stand in the cold for about 18 hours. The bulk of the solvent is removed under vacuum and the residue treated with water. The precipitate is extracted with ether and the organic fraction washed successively with 2.5 N hydrochloric acid solution, saturated aqueous sodium bicarbonate, water and brine and then evaporated to dryness. The residue is recrystallized with benzene to give 1.81 g. (43.8% yield) of 4-cyano-4-phenylcyclohexanol (b) melting at 103° to 111° C.
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Synthesis routes and methods II

Procedure details

A cold (0° C.) solution of 4-cyano-4-phenylcyclohexanone (5.0 g, 25.1 mmol) in 30 ml of MeOH was treated with sodium borohydride (1.14 g, 30.1 mmol). The reaction mixture was stirred for 2 hours at room temperature and then concentrated in vacuo.
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